N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide
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Overview
Description
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of the difluoromethyl group and the but-2-ynamide moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the difluoromethylated pyrimidine with a but-2-ynamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to its ability to inhibit key enzymes in microbial pathways.
Agricultural Science: It is explored as a fungicide to protect crops from fungal infections, showing promising activity against resistant strains.
Biological Research: The compound is used in studies to understand the role of difluoromethyl groups in modulating biological activity and improving the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide involves the inhibition of specific enzymes and pathways:
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a similar difluoromethyl group but different overall structure.
Tebuconazole: Another fungicide with a different mode of action but used for similar agricultural applications.
Uniqueness
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide is unique due to its specific combination of the difluoromethyl group and the but-2-ynamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I electron transport sets it apart from other fungicides .
Properties
IUPAC Name |
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-2-3-9(16)14-6-8-13-5-4-7(15-8)10(11)12/h4-5,10H,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBZRJHSVDZUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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